3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol
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Overview
Description
3,4-Dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol is a complex organic compound with a molecular formula of C23H18Br2N2O3 and an average mass of 530.209 Da . This compound features a unique structure that includes bromine, ethoxy, and oxazolo-pyridinyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol involves multiple steps, typically starting with the preparation of the core phenol structure, followed by bromination and subsequent functional group modifications. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the imino and oxazolo-pyridinyl groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
3,4-Dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .
Comparison with Similar Compounds
Similar compounds to 3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol include other brominated phenols and oxazolo-pyridinyl derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of bromine, ethoxy, and oxazolo-pyridinyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17Br2N3O3 |
---|---|
Molecular Weight |
531.2 g/mol |
IUPAC Name |
3,4-dibromo-6-ethoxy-2-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H17Br2N3O3/c1-3-29-18-10-15(23)19(24)14(20(18)28)11-26-16-9-13(7-6-12(16)2)22-27-21-17(30-22)5-4-8-25-21/h4-11,28H,3H2,1-2H3 |
InChI Key |
ZKLYOUGWUDIWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1O)C=NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)Br)Br |
Origin of Product |
United States |
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